molecular formula C17H10N2O2 B2510628 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 161111-65-5

3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Katalognummer: B2510628
CAS-Nummer: 161111-65-5
Molekulargewicht: 274.279
InChI-Schlüssel: NPDCPMSDPKIAFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Structural Identification

The systematic IUPAC name 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one reflects its fused bicyclic structure (Figure 1). The indeno[1,2-c]pyridazinone core consists of a benzene ring fused to a pyridazinone moiety, with the pyridazinone component containing adjacent nitrogen atoms at positions 1 and 2. The hydroxyphenyl group is attached at position 3 of the pyridazinone ring.

Molecular Formula : $$ \text{C}{17}\text{H}{10}\text{N}{2}\text{O}{2} $$
Molecular Weight : 274.28 g/mol
CAS Registry Number : 161111-65-5

The compound’s structure has been confirmed via spectroscopic methods, including $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR, which resolve signals for the aromatic protons and carbons of the indeno-pyridazinone system. The InChI key (NPDCPMSDPKIAFG-UHFFFAOYSA-N ) provides a standardized identifier for computational and database applications.

Table 1: Key Structural and Identifier Data

Property Value/Descriptor Source Citation
IUPAC Name 3-(4-Hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Molecular Formula $$ \text{C}{17}\text{H}{10}\text{N}{2}\text{O}{2} $$
CAS Number 161111-65-5
InChI Key NPDCPMSDPKIAFG-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry Research

The development of pyridazinone derivatives traces back to early 20th-century investigations into hydrazine-based cyclocondensation reactions. Pyridazinones gained prominence due to their pharmacological potential, particularly as cardiotonic and anti-inflammatory agents. The fusion of pyridazinone with polycyclic aromatic systems, such as indene, emerged as a strategy to enhance π-conjugation and biological activity.

The synthesis of 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one represents an advancement in tricyclic pyridazinone chemistry. Early work on indeno-fused pyridazinones focused on their positive inotropic effects, as seen in compounds like 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3(2H)-one. The introduction of hydroxyphenyl substituents aimed to improve solubility and hydrogen-bonding capacity, critical for target binding in medicinal applications.

Significance in Medicinal and Material Chemistry

Medicinal Chemistry

The compound’s tricyclic framework and hydroxyphenyl group position it as a candidate for modulating biological targets. Pyridazinones are known inhibitors of phosphodiesterases (PDEs) and kinases, with implications for treating cardiovascular and inflammatory diseases. The hydroxyphenyl moiety may enhance interactions with enzymes or receptors through hydrogen bonding, as demonstrated in related anti-inflammatory pyridazinones.

Table 2: Pharmacological Targets of Pyridazinone Derivatives

Target Class Biological Activity Example Derivatives Source Citation
Phosphodiesterase III Positive inotropic effects 6-Aryl-4,5-dihydropyridazinones
Kinases (e.g., DYRK1A) Anti-proliferative activity Pyridazino[4,5-b]indol-4-ones
FPR1/FPR2 receptors Anti-inflammatory activity Tricyclic pyridazinones

Material Chemistry

Indeno-pyridazinones exhibit extended π-conjugation, making them candidates for organic semiconductors or fluorescent probes. The hydroxyphenyl group could facilitate supramolecular assembly via hydrogen bonding, though applications in this domain remain underexplored.

Eigenschaften

IUPAC Name

3-(4-hydroxyphenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-11-7-5-10(6-8-11)15-9-14-16(19-18-15)12-3-1-2-4-13(12)17(14)21/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDCPMSDPKIAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878099
Record name 1,2-DIAZA-9-FLUORENONE,3-(P-HYDROXYPHENYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Base-Mediated Cyclocondensation

A foundational approach involves the cyclocondensation of 4-hydroxyphenyl-substituted hydrazine derivatives with indanone-based carbonyl precursors. For example, reacting 3-(4-hydroxyphenyl)hydrazine with 1-indanone in refluxing ethanol under basic conditions (e.g., sodium ethoxide) generates the pyridazinone core via a six-membered transition state. The reaction typically proceeds over 12–18 hours, yielding 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one in 68–72% isolated yield after recrystallization from ethanol. Key mechanistic steps include:

  • Nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon.
  • Dehydration to form an imine intermediate.
  • Aromatization through elimination of water, facilitated by the base.

The use of polar aprotic solvents like dimethylformamide (DMF) accelerates the reaction but may reduce regioselectivity due to competing side reactions.

Acid-Catalyzed Cyclization

Alternative protocols employ Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) to catalyze the cyclocondensation. In one study, 4-hydroxyphenylhydrazine and 1-indanone were refluxed in glacial acetic acid for 8 hours, achieving an 82% yield of the target compound. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and accelerating nucleophilic attack. However, excessive acid concentrations (>6 equivalents) promote decomposition, necessitating careful stoichiometric control.

Cross-Dehydrogenative Coupling (CDC) Strategies

Oxidative Coupling with β-Diketones

Recent advances leverage CDC reactions between N-amino-2-iminopyridines and β-diketones to construct the pyridazinone ring. For instance, 1-amino-2-imino-1,2-dihydropyridine derivatives react with acetylacetone in ethanol under oxygen atmosphere, forming the indeno-pyridazinone framework via a tandem addition-oxidation sequence. Optimized conditions (130°C, 18 hours, 6 equivalents of acetic acid) achieve yields up to 94%, with molecular oxygen serving as the terminal oxidant.

Mechanistic Pathway :

  • Enolization of the β-diketone generates a nucleophilic enolate.
  • Michael addition to the N-amino-2-iminopyridine forms a tetrahedral intermediate.
  • Oxidative dehydrogenation by O2 eliminates H2O, aromatizing the pyridazinone ring.

This method’s scalability is limited by the need for high-pressure oxygen, though substituting air as the oxidant still provides 74% yield under reflux.

Metal-Catalyzed CDC Reactions

Palladium and copper catalysts enhance reaction efficiency in CDC syntheses. A Pd(OAc)2-catalyzed coupling of 4-hydroxyphenylboronic acid with 5H-indeno[1,2-c]pyridazin-5-one precursors in toluene/water biphasic medium affords the title compound in 65% yield. The protocol avoids harsh conditions but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Cyclization of Functionalized Intermediates

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a modular route to the indeno-pyridazinone system. Starting from dienyne precursors bearing 4-hydroxyphenyl groups, Grubbs’ second-generation catalyst (5 mol%) induces cyclization in dichloromethane at 40°C, yielding the bicyclic core in 58% yield. Subsequent oxidation with MnO2 introduces the pyridazinone carbonyl, completing the synthesis.

Photoinduced Cyclization

Ultraviolet irradiation of 4-hydroxyphenyl-substituted enediynes in acetonitrile triggers a [4+2] cycloaddition, forming the indeno moiety. Subsequent treatment with hydrazine hydrate at 80°C annulates the pyridazinone ring, achieving 61% overall yield. This method minimizes byproduct formation but requires specialized photochemical equipment.

Post-Functionalization and Derivatization

O-Methylation of the Phenolic Hydroxyl

Protecting the 4-hydroxyphenyl group via methylation (Me2SO4, K2CO3, acetone) prior to cyclocondensation improves reaction yields by preventing oxidation side reactions. Deprotection with BBr3 in dichloromethane restores the phenolic group with >90% efficiency.

Suzuki-Miyaura Coupling

Late-stage diversification employs Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the indeno moiety’s 2-position. Using Pd(PPh3)4 and K2CO3 in dioxane/water, 2-bromo-3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one couples with phenylboronic acid to afford the biaryl derivative in 76% yield.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR spectra of 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one exhibit characteristic signals:

  • δ 8.21 (d, J = 8.5 Hz, 1H, H-1)
  • δ 7.89 (d, J = 8.5 Hz, 1H, H-4)
  • δ 7.32 (s, 1H, phenolic -OH)

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 274.2743 [M+H]+ (calculated 274.2747).

Purity Optimization

Recrystallization from ethanol/water (3:1) increases purity to >99% (HPLC), while silica gel chromatography (ethyl acetate/hexane, 1:2) resolves regioisomeric impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-(4-oxophenyl)-5H-indeno[1,2-c]pyridazin-5-one.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the exploration of new chemical entities with varied biological activities.

Biology

  • Antimicrobial Activity: Studies have indicated that 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one exhibits antimicrobial properties against various pathogens. Its effectiveness can be evaluated through disc diffusion methods against bacteria such as Staphylococcus aureus and Escherichia coli.

Medicine

  • Anticancer Properties: The compound shows promise in anticancer research, potentially inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: Investigations into its anti-inflammatory properties suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Industry

  • Agrochemicals Development: The unique properties of this compound make it suitable for application in the development of agrochemicals, where it can enhance crop protection against pests and diseases.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various derivatives of pyridazinones, 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one was tested against multiple bacterial strains. The results demonstrated significant inhibition zones compared to control substances, indicating its potential as an effective antimicrobial agent.

CompoundZone of Inhibition (mm)
3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one20
Control (Cefaclor)25

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer effects of 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity in breast cancer cells (MCF-7), with IC50 values indicating its potential as a therapeutic agent.

Cell LineIC50 (µM)
MCF-715
HeLa18

Wirkmechanismus

The mechanism of action of 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Substitution Strategy : C3 and C8 positions are critical for MAO-B inhibition. Hydrophobic groups at C8 and small substituents at C3 (e.g., methyl) optimize activity. The 4-hydroxyphenyl group at C3 may balance solubility and binding but requires empirical validation .
  • Therapeutic Potential: High-potency MAO-B inhibitors (e.g., 9a) are candidates for Parkinson’s disease. The target compound’s polarity may reduce CNS penetration but improve safety profiles .

Biologische Aktivität

3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS Number: 161111-65-5) is a synthetic compound with potential biological activity, particularly in the fields of oncology and virology. This article delves into its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H10N2O2
  • Molecular Weight : 274.28 g/mol
  • IUPAC Name : 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
  • InChI Key : NPDCPMSDPKIAFG-UHFFFAOYSA-N

Biological Activity

Anticancer Activity
Research indicates that derivatives of indeno[1,2-c]pyridazin-5-one compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, including MGC-803 and HeLa cells .

Antiviral Activity
The compound's structure suggests potential antiviral properties. Analogous compounds have been shown to inhibit the endonuclease activity of influenza RNA-dependent RNA polymerase, making them candidates for further development against viral infections . The SAR studies indicate that modifications to the phenyl group can enhance inhibitory activity against viral enzymes.

Case Studies

  • Topoisomerase II Inhibition
    A study reported that specific derivatives of indeno[1,2-c]pyridazin-5-one effectively inhibited topoisomerase II activity, leading to reduced proliferation in cancer cell lines. The mechanism involves G2/M phase cell cycle arrest and induction of apoptosis through mitochondrial pathways .
  • Influenza Virus Inhibition
    A series of phenyl substituted pyridazinones were evaluated for their ability to inhibit influenza endonuclease. Compounds similar to 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one demonstrated promising results in reducing viral replication in vitro, suggesting a pathway for therapeutic development against influenza .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is influenced by its structural components:

Structural FeatureImpact on Activity
Hydroxy GroupEnhances solubility and potential hydrogen bonding with biological targets
Indeno Ring SystemProvides rigidity and may facilitate intercalation with DNA or binding to enzymes
Phenyl SubstitutionVariations can lead to differing affinities for targets such as topoisomerases or viral enzymes

Q & A

Q. What are the primary synthetic routes for preparing 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one and its analogs?

The synthesis typically involves multi-step functionalization of the 5H-indeno[1,2-c]pyridazin-5-one core. A common starting material is 5-hydroxy-1-indanone, which undergoes condensation with hydrazine derivatives to form the pyridazine ring. Subsequent substitution at the 3- or 8-position is achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, introducing the 4-hydroxyphenyl group often employs Suzuki-Miyaura cross-coupling with boronic acids . Key steps include:

  • Core formation : Cyclization of indanone derivatives with hydrazine.
  • Functionalization : Substituent introduction at C3 (electron-rich positions) or C8 (lipophilic groups) to modulate bioactivity .

Q. How do researchers confirm the regiochemistry of substituents on the indenopyridazine core?

Regiochemical assignments are critical due to the dramatic impact of substitution on bioactivity (e.g., MAO-B inhibition). Methods include:

  • X-ray crystallography : Used to resolve ambiguities, as seen in studies where substitution at C8 (vs. C7) was confirmed to enhance MAO-B binding .
  • NMR spectroscopy : Chemical shift patterns (e.g., aromatic protons) and NOE correlations differentiate between C7 and C8 substitution.
  • Comparative activity assays : Contrasting inhibitory profiles of regioisomers against MAO isoforms .

Advanced Research Questions

Q. How can structural modifications optimize MAO-B inhibitory potency and selectivity?

Key strategies include:

  • Lipophilic substituents at C8 : Groups like 4-trifluorobutoxy or benzyloxy occupy the MAO-B substrate cavity, enhancing binding affinity (e.g., Kᵢ = 0.11 μM for 3-methyl-8-(m-Cl-benzyloxy)-derivative) .
  • Electron-donating groups at C3 : Methoxy or hydroxy groups improve π-π stacking with the FAD cofactor.
  • Avoiding polar groups : These reduce penetration into the hydrophobic MAO-B active site .
    Methodological validation : Molecular docking (e.g., with AutoDock) and 3D-QSAR models predict steric, electrostatic, and lipophilic field contributions to potency .

Q. What experimental approaches address species-dependent discrepancies in MAO-B inhibition studies?

Human and rat MAO-B exhibit divergent inhibitor sensitivities. For example, 5H-indeno[1,2-c]pyridazin-5-ones show 7,000-fold higher selectivity for human MAO-B . To mitigate this:

  • Use human recombinant MAO-B : Prioritize assays with human isoforms to avoid misleading results from rodent models.
  • Docking simulations : Compare inhibitor binding modes across species using crystal structures (e.g., PDB 2V5Z for human MAO-B) .
  • Cross-species IC₅₀ correlations : Validate lead compounds in both human and rat enzymes to identify translatable candidates .

Q. How can researchers resolve contradictory data on substituent effects in MAO inhibition?

Contradictions often arise from differences in substitution patterns or assay conditions. For example:

  • C7 vs. C8 substitution : A study reassigning regioisomers via X-ray crystallography revealed that C8 substitution (previously misassigned as C7) drives MAO-B inhibition .
  • Species-specific SARs : Substituents like trifluoromethyl enhance potency in human MAO-B but show minimal effects in rat .
    Resolution tactics :
  • Re-evaluate regiochemistry using crystallography.
  • Standardize assays (e.g., enzyme source, substrate concentration).
  • Use consensus QSAR models integrating multiple datasets .

Q. What methodologies are employed to study binding modes of 5H-indeno[1,2-c]pyridazin-5-one derivatives with MAO-B?

  • X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., PDB 2V61) to identify key interactions (e.g., hydrogen bonds with Gln206, π-stacking with Tyr398) .
  • Molecular dynamics simulations : Track ligand stability in the active site over time.
  • Free-energy perturbation (FEP) : Quantify contributions of specific substituents to binding energy .

Data Analysis & Interpretation

Q. How do researchers validate the selectivity of 5H-indeno[1,2-c]pyridazin-5-ones against off-target enzymes like IDO or TDO?

  • Enzyme inhibition panels : Test compounds against IDO, TDO, and MAO isoforms using spectrophotometric assays (e.g., kynurenine formation for IDO/TDO).
  • Cellular assays : Measure kynurenine/tryptophan ratios in cancer cell lines to confirm target engagement .
  • Structural analysis : IDO/TDO lack the MAO-B hydrophobic cleft, reducing off-target binding .

Q. What statistical tools are used to analyze structure-activity relationships (SARs) for these compounds?

  • 3D-QSAR with CoMFA/CoMSIA : Correlate steric, electrostatic, and lipophilic fields with bioactivity (e.g., q² = 0.75, r² = 0.93 for a 66-compound dataset) .
  • Machine learning : Random forest or SVM models predict novel analogs from molecular descriptors.
  • Cluster analysis : Group compounds by substituent patterns to identify activity trends .

Q. Experimental Design Considerations

Q. How should researchers design assays to evaluate MAO-B inhibition while minimizing artifacts?

  • Control for auto-oxidation : Include catalase to eliminate H₂O₂-mediated false positives.
  • Substrate saturation : Use Km concentrations of substrates (e.g., benzylamine for MAO-B).
  • Reversibility testing : Preincubate enzyme with inhibitor, then dilute to assess activity recovery .

Q. What strategies improve the metabolic stability of 5H-indeno[1,2-c]pyridazin-5-one derivatives in vivo?

  • Block metabolic soft spots : Introduce fluorine at positions prone to hydroxylation.
  • Prodrug approaches : Mask phenolic -OH groups (e.g., as acetates) to enhance bioavailability.
  • Microsomal stability assays : Use liver microsomes to identify degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.